2-Chloro-4-ethoxynicotinic acid
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Overview
Description
2-Chloro-4-ethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the second position and an ethoxy group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxynicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the chlorination of the N-oxide of nicotinic acid, followed by substitution reactions to introduce the ethoxy group. Another approach involves the cyclization of acrolein derivatives in the presence of hydrogen chloride .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing hydrogen chloride and other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethoxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different functional groups replacing the chlorine or ethoxy groups.
Scientific Research Applications
2-Chloro-4-ethoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxynicotinic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its structure and the functional groups present. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloronicotinic Acid: Similar in structure but lacks the ethoxy group.
4-Ethoxynicotinic Acid: Similar but lacks the chlorine atom.
Nicotinic Acid: The parent compound without any substitutions.
Uniqueness: 2-Chloro-4-ethoxynicotinic acid is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClNO3 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-chloro-4-ethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-5-3-4-10-7(9)6(5)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
CZEYAYMALNNNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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